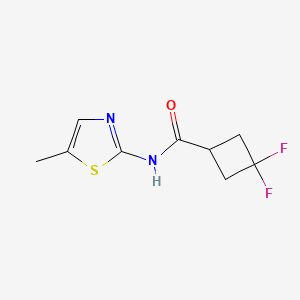![molecular formula C12H19ClN4 B12227133 1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12227133.png)
1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and pyrrole groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the pyrrole group and the formation of the hydrochloride salt. Common reagents used in these reactions include ethyl iodide, methyl iodide, and pyrrole, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated reagents, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine
- 1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-5-amine
- 1-ethyl-4-methyl-N-[(1-methylpyrrol-3-yl)methyl]pyrazol-3-amine
Uniqueness
1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19ClN4 |
|---|---|
Molecular Weight |
254.76 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N4.ClH/c1-4-16-9-10(2)12(14-16)13-8-11-6-5-7-15(11)3;/h5-7,9H,4,8H2,1-3H3,(H,13,14);1H |
InChI Key |
SHWJUXJYSQJVTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CN2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227050.png)
![2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12227062.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B12227069.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B12227071.png)
![5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole](/img/structure/B12227085.png)

![8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12227095.png)
![2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12227104.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B12227110.png)

![1-Cyclohexyl-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12227125.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B12227154.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12227157.png)
![3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12227168.png)
